N-[(4-methoxy-3-methylphenyl)methyl]-2-methylcyclohexan-1-amine
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Overview
Description
N-[(4-methoxy-3-methylphenyl)methyl]-2-methylcyclohexan-1-amine is an organic compound characterized by its unique structure, which includes a methoxy group and a methyl group attached to a phenyl ring, linked to a cyclohexane ring via an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxy-3-methylphenyl)methyl]-2-methylcyclohexan-1-amine typically involves the reaction of 4-methoxy-3-methylbenzaldehyde with a suitable amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride, and a catalyst like palladium on carbon. The reaction conditions often include a solvent such as ethanol or methanol, and the process is conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxy-3-methylphenyl)methyl]-2-methylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Halogenated compounds, substituted amines or thiols.
Scientific Research Applications
N-[(4-methoxy-3-methylphenyl)methyl]-2-methylcyclohexan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various conditions, such as neurological disorders and inflammation.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(4-methoxy-3-methylphenyl)methyl]-2-methylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-methoxyphenyl)methyl]cyclopropanamine
- N-(4-methoxyphenyl)-N-methylacetamide
- 4-methoxy-3-methylphenylboronic acid
Uniqueness
N-[(4-methoxy-3-methylphenyl)methyl]-2-methylcyclohexan-1-amine is unique due to its specific structural features, such as the combination of a methoxy group, a methyl group, and a cyclohexane ring.
Properties
IUPAC Name |
N-[(4-methoxy-3-methylphenyl)methyl]-2-methylcyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-12-6-4-5-7-15(12)17-11-14-8-9-16(18-3)13(2)10-14/h8-10,12,15,17H,4-7,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPNPQVKYJJHJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NCC2=CC(=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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